REACTION_CXSMILES
|
N1C=CC=C1C(OCC)=O.C(Br)C1C=CC=CC=1.[CH2:19]([N:26]1[CH:30]=[CH:29][CH:28]=[C:27]1[C:31]([OH:33])=[O:32])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[NH2:34][C:35]1[S:36][CH:37]=[CH:38][N:39]=1>>[CH2:19]([N:26]1[CH:30]=[CH:29][CH:28]=[C:27]1[C:31]([OH:33])=[O:32])[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1.[S:36]1[CH:37]=[CH:38][N:39]=[C:35]1[NH:34][C:31]([C:27]1[N:26]([CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:30]=[CH:29][CH:28]=1)=[O:33]
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
1.26 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(=O)C=1N(C=CC1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |